molecular formula C10H4Cl2FNO2 B1207414 Fluoroimide CAS No. 41205-21-4

Fluoroimide

Cat. No.: B1207414
CAS No.: 41205-21-4
M. Wt: 260.04 g/mol
InChI Key: IPENDKRRWFURRE-UHFFFAOYSA-N
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Description

Fluoroimide is an organic compound with the chemical formula C10H4Cl2FNO2. It is a colorless crystalline solid that is soluble in water and organic solvents. This compound is a structural analog of hydrogen fluoride and exhibits similar chemical properties. It is primarily used in chemical synthesis as a fluorinating and oxidizing agent .

Scientific Research Applications

Fluoroimide has a wide range of applications in scientific research, including:

Safety and Hazards

Fluoroimide is toxic if inhaled and very toxic to aquatic life with long-lasting effects . It causes serious eye damage . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

Fluoroimide, also known as fluoromide, is a synthetic compound that was primarily used as a multi-use foliar fungicide . It was mainly used to control a range of common fruit diseases . The primary targets of this compound are the spores of the fungi causing these diseases .

Mode of Action

This compound exhibits both protective and curative activity, and its primary mode of action is the inhibition of spore germination . This means that this compound prevents the spores of the fungi from developing into mature fungi, thereby stopping the spread of the fungal disease.

Biochemical Pathways

It is known that this compound interferes with the normal life cycle of fungi by inhibiting spore germination . This disruption in the life cycle of the fungi prevents them from spreading and causing further damage.

Pharmacokinetics

It is known that this compound was applied topically as a foliar spray, suggesting that it was likely absorbed directly through the leaves of the plants . The impact of these properties on the bioavailability of this compound is currently unknown.

Result of Action

The primary result of this compound’s action is the prevention of fungal diseases in various crops. By inhibiting spore germination, this compound stops the spread of the fungi, thereby protecting the plants from disease . This leads to healthier plants and potentially higher crop yields.

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the solubility and therefore the effectiveness of this compound . Additionally, temperature and humidity may also play a role in the stability and efficacy of this compound . .

Biochemical Analysis

Biochemical Properties

Fluoroimide plays a significant role in biochemical reactions, particularly in its interaction with enzymes and proteins involved in fungal and pest metabolism. It inhibits key enzymes in the metabolic pathways of these organisms, leading to their death. This compound interacts with enzymes such as cytochrome P450 monooxygenases, which are crucial for detoxification processes in fungi and pests .

Cellular Effects

This compound affects various types of cells by disrupting cellular processes. In fungal cells, it inhibits the synthesis of essential sterols, leading to cell membrane instability and cell death. In pest cells, this compound interferes with neurotransmitter function, causing paralysis and death. These effects are mediated through the inhibition of specific enzymes and disruption of cell signaling pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the active sites of target enzymes, inhibiting their activity. This binding prevents the normal substrate from accessing the enzyme, leading to a buildup of toxic intermediates and eventual cell death. This compound also affects gene expression by altering the transcription of genes involved in detoxification and stress response .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Initially, it exhibits high stability and potency, effectively inhibiting target enzymes. Over time, this compound may degrade, reducing its efficacy. Long-term exposure to this compound can lead to adaptive responses in cells, such as upregulation of detoxification enzymes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it effectively controls fungal and pest populations without causing significant toxicity. At high doses, this compound can cause adverse effects, including liver and kidney damage, due to its interaction with mammalian detoxification enzymes. Threshold effects are observed, where a certain dosage is required to achieve the desired pesticidal effect .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to detoxification and stress response. It interacts with enzymes such as cytochrome P450 monooxygenases and glutathione S-transferases, which are involved in the metabolism and excretion of xenobiotics. This compound affects metabolic flux by inhibiting key enzymes, leading to an accumulation of toxic intermediates .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes. This compound’s localization and accumulation are influenced by its chemical properties, such as lipophilicity and molecular size .

Subcellular Localization

This compound’s subcellular localization affects its activity and function. It is primarily localized in the endoplasmic reticulum and mitochondria, where it interacts with enzymes involved in detoxification and energy metabolism. Post-translational modifications, such as phosphorylation, may direct this compound to specific compartments within the cell .

Preparation Methods

Fluoroimide is typically synthesized by reacting ferrous fluoride with ferrous iron at high temperatures. This process is complex and requires strict operational control to ensure safety and efficiency. The preparation involves maintaining an inert atmosphere and using appropriate personal protective equipment such as gloves, glasses, and protective clothing .

Chemical Reactions Analysis

Fluoroimide undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include high temperatures and the presence of oxidants or combustibles. Major products formed from these reactions include fluorinated organic compounds and acid derivatives .

Comparison with Similar Compounds

Fluoroimide is unique due to its structural similarity to hydrogen fluoride and its ability to act as both a fluorinating and oxidizing agent. Similar compounds include:

This compound stands out due to its specific applications in organic synthesis and its dual role as a fluorinating and oxidizing agent.

Properties

IUPAC Name

3,4-dichloro-1-(4-fluorophenyl)pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4Cl2FNO2/c11-7-8(12)10(16)14(9(7)15)6-3-1-5(13)2-4-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPENDKRRWFURRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=O)C(=C(C2=O)Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4Cl2FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7058092
Record name Fluoroimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7058092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41205-21-4
Record name Fluoroimide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41205-21-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fluoroimide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041205214
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fluoroimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7058092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FLUOROIMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2RA6KRO7U9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

10g (0.06 mol) of 2,3-dichloromaleic anhydride was dissolved in 100 ml of water. Then, to the resulting solution 5.55g (0.05mol) of 4-fluoroaniline was added dropwise over a period of 5 min. at room temperatures under agitation. The mixture was allowed to react for 2 hours at 80° C. Upon cooling the reaction mixture, a crystal was separated out, which was then separated by filtration to obtain 12.8g of N-(4-fluorophenyl)-2,3-dichloromaleimide melting at 239°-242° C (not corrected) at a yield of 98.4%. An analysis by gas chromatography showed the product had a purity of 98.7%.
[Compound]
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Synthesis routes and methods II

Procedure details

5.56g of the thusly resulted 4-fluoroanilinium 2,3-dichloromaleate was suspended in 40 ml of water and allowed to react for 2 hours at reflux temperatures. Upon cooling the reaction mixture, precipitated crystal was separated by filtration to obtain 4.8g of N-(4-fluorophenyl)-2,3-dichloromaleimide melting at 240°-242° C (not corrected) at a yield of 95.0%. An analysis by gas chromatography showed the product had a purity of 99.2%.
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Synthesis routes and methods III

Procedure details

5.55g (0.05 mol) of 4-fluoroaniline was emulsified in 150 ml of water. Then to the resulting emulsion 10g (0.06 mol) of 2,3-dichloromaleic anhydride in 50 ml of water was added dropwise over a period of 30 min. at room temperatures under agitation. The mixture was then allowed to react at reflux temperatures. Upon cooling the reaction mixture, a crystal was removed out, which was separated by filtration to obtain 12.9g of N-(4-fluorophenyl)-2,3-dichloromaleimide melting at 240°-243° C (not corrected) at a yield of 99.1%. An analysis by gas chromatography showed the product had a purity of 98.6%.
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5.55 g
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Synthesis routes and methods IV

Procedure details

10 g (0.06 mol) of 2,3-dichloromaleic acid was dissolved in 100 ml of water. Then, to the resulting solution 5.55g (0.05 mol) of 4-fluoroaniline was added dropwise over a period of 5 min. at reflux temperatures under agitation. Upon addition of 4 -fluoroaniline, a white crystal separated out immediately but the reaction was allowed to preceed for two hours. After cooling, the crystal was separated by filtration and fully rinsed with water to obtain 12.7g (yield, 97.7%) of N-(4-fluorophenyl)-2,3-dichloromaleimide (Sample No. 1) having an average grain size of 10μ. An analysis by gas chromatography showed that the N-(4-fluorophenyl)-2,3-dichloromaleimide had a purity of 96.2%.
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10 g
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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